molecular formula C9H5ClF4O2 B1433211 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid CAS No. 1431329-73-5

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B1433211
CAS No.: 1431329-73-5
M. Wt: 256.58 g/mol
InChI Key: MRYRMONRFCVTOP-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5ClF4O2. This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenylacetic acid backbone. It is a solid at room temperature and is used in various chemical and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The interactions between this compound and biomolecules are often mediated by non-covalent bonds, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors or signaling proteins, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, the compound could inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Changes in gene expression can also occur as a result of the compound’s interaction with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity, to counteract its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. High doses of this compound may also result in toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as its interactions with biomolecules may be compartment-specific .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The activity and function of this compound are often dependent on its localization within the cell, as its interactions with biomolecules can vary between different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a phenylacetic acid derivative, followed by the introduction of fluoro and trifluoromethyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid
  • 4-Fluoro-3-(trifluoromethyl)phenylacetic acid

Uniqueness

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chloro, fluoro, and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c10-8-5(9(12,13)14)1-4(2-6(8)11)3-7(15)16/h1-2H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYRMONRFCVTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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